Cas no 65540-08-1 (4-Benzo(b)thiophen-2-ylphenol)

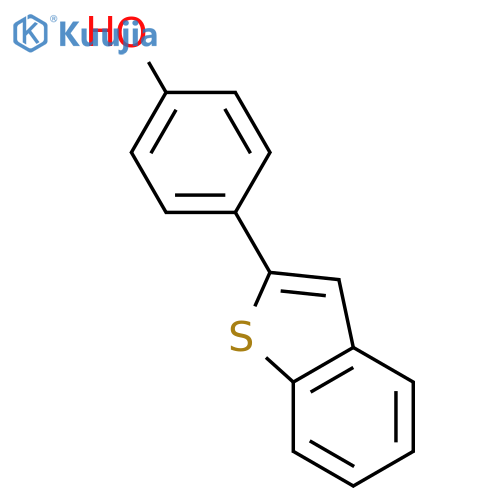

4-Benzo(b)thiophen-2-ylphenol structure

商品名:4-Benzo(b)thiophen-2-ylphenol

CAS番号:65540-08-1

MF:C14H10OS

メガワット:226.293602466583

MDL:MFCD18312903

CID:1699449

PubChem ID:10220170

4-Benzo(b)thiophen-2-ylphenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-benzo[b]thien-2-yl-

- 4-(1-benzothiophen-2-yl)phenol

- 4-[Benzo(b)thiophen-2-yl]phenol

- CHEMBL4167943

- AKOS015898814

- SCHEMBL6172601

- 65540-08-1

- BTHAMNJTBJFIQX-UHFFFAOYSA-N

- BS-29161

- A914122

- 2-(4-hydroxyphenyl)benzothiophene

- BDBM50276892

- CS-0209500

- MFCD18312903

- DTXSID30436914

- 4-Benzo(b)thiophen-2-ylphenol

-

- MDL: MFCD18312903

- インチ: InChI=1S/C14H10OS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,15H

- InChIKey: BTHAMNJTBJFIQX-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=C(C2=CC3=CC=CC=C3S2)C=C1

計算された属性

- せいみつぶんしりょう: 226.0453

- どういたいしつりょう: 226.04523611g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 48.5Ų

じっけんとくせい

- PSA: 20.23

4-Benzo(b)thiophen-2-ylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B412225-100mg |

4-[Benzo(b)thiophen-2-yl]phenol |

65540-08-1 | 100mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB318849-5g |

4-[Benzo(b)thiophen-2-yl]phenol, 95%; . |

65540-08-1 | 95% | 5g |

€654.00 | 2025-02-20 | |

| Ambeed | A308992-5g |

4-[Benzo(b)thiophen-2-yl]phenol |

65540-08-1 | 96% | 5g |

$518.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280170-1g |

4-[Benzo(b)thiophen-2-yl]phenol |

65540-08-1 | 96% | 1g |

¥1477.00 | 2024-05-05 | |

| A2B Chem LLC | AG79687-1g |

4-[Benzo(b)thiophen-2-yl]phenol |

65540-08-1 | 96% | 1g |

$142.00 | 2024-04-19 | |

| TRC | B412225-500mg |

4-[Benzo(b)thiophen-2-yl]phenol |

65540-08-1 | 500mg |

$ 185.00 | 2022-06-07 | ||

| Chemenu | CM318949-5g |

4-[Benzo(b)thiophen-2-yl]phenol |

65540-08-1 | 95% | 5g |

$*** | 2023-03-31 | |

| TRC | B412225-50mg |

4-[Benzo(b)thiophen-2-yl]phenol |

65540-08-1 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM318949-1g |

4-[Benzo(b)thiophen-2-yl]phenol |

65540-08-1 | 95% | 1g |

$*** | 2023-03-31 | |

| Chemenu | CM318949-5g |

4-[Benzo(b)thiophen-2-yl]phenol |

65540-08-1 | 95% | 5g |

$320 | 2021-06-17 |

4-Benzo(b)thiophen-2-ylphenol 関連文献

-

John J. Molloy,Robert P. Law,James W. B. Fyfe,Ciaran P. Seath,David J. Hirst,Allan J. B. Watson Org. Biomol. Chem. 2015 13 3093

65540-08-1 (4-Benzo(b)thiophen-2-ylphenol) 関連製品

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65540-08-1)4-Benzo(b)thiophen-2-ylphenol

清らかである:99%

はかる:5g

価格 ($):466.0